REACTION_SMILES
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[CH2:14]([O:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:20][CH2:21][CH3:22].[CH2:9]([O:10][CH2:11][CH3:12])[CH3:13].[CH3:1][O:2][c:3]1[n:4][cH:5][cH:6][n:7][cH:8]1.[OH2:30].[c:23]1([Li:29])[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[CH3:1][O:2][c:3]1[n:4][cH:5][cH:6][n:7][c:8]1-[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cnccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]c1ccccc1
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Name
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Type
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product
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Smiles
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COc1nccnc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |